1,2-Dinitroglycerin
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVHBTOOPNJKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875566 | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-65-8, 27321-62-6 | |
| Record name | Glyceryl 1,2-dinitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl-1,2-dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitroglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DINITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Formation Pathways of 1,2 Dinitroglycerin
By-product Formation in Glycerol (B35011) Trinitrate Synthesis and Purification Processes
Chemical Pathways for 1,2-Dinitroglycerin Generation
The primary route for the formation of this compound is through the partial denitration of nitroglycerin (NG). Nitroglycerin itself is synthesized by the nitration of glycerol with nitric acid, often in the presence of concentrated sulfuric acid ontosight.ainih.gov. However, this compound typically arises as an intermediate product during the breakdown of nitroglycerin.
Microbial degradation pathways are particularly notable for generating this compound. Various bacteria can metabolize nitroglycerin through the reductive elimination of nitrite (B80452), leading to the production of dinitroglycerin isomers, including this compound and 1,3-Dinitroglycerin (B1213736), along with mononitroglycerins (1-mononitroglycerin and 2-mononitroglycerin) sigmaaldrich.com. For instance, Arthrobacter sp. JBH1, a bacterium isolated from nitroglycerin-contaminated soil, has been shown to exclusively transform nitroglycerin into this compound, 1-mononitroglycerin (B1216459), and trace amounts of 2-mononitroglycerin sigmaaldrich.com. This distinct metabolic array highlights a specific enzymatic preference for the denitration pathway.
Key enzymes, such as "old yellow enzyme" (OYE) homologs like PfvA and PfvC from Arthrobacter sp. JBH1, play a crucial role in catalyzing the initial step of nitroglycerin transformation sigmaaldrich.com. These flavoenzymes incorporate a flavin mononucleotide (FMN) in their active site and form hydrogen bonds with the nitrate (B79036) ester groups of nitroglycerin, facilitating the removal of nitro groups sigmaaldrich.com. While PfvA was found to be significantly more effective than PfvC in catalyzing the initial denitration, both enzymes contribute to the formation of dinitroglycerin isomers sigmaaldrich.com. The product distribution can vary depending on the enzyme; for example, an OYE isolated from brewer's bottom yeast produced this compound and 1,3-Dinitroglycerin from nitroglycerin in a ratio of 1:1.7, indicating a preference for the C-2 nitrate position sigmaaldrich.com.
The sequential denitration pathway of nitroglycerin to glycerol, with this compound as an intermediate, is a well-established biological transformation. This process is crucial for understanding the environmental fate of nitroglycerin in contaminated sites, as the degradation products are less toxic and can be further mineralized.
Impurity Profile Analysis in Related Energetic Formulations
This compound, along with its isomer 1,3-Dinitroglycerin, frequently appears as a degradation product and, consequently, an impurity in formulations containing nitroglycerin. The presence of impurities in energetic materials and pharmaceuticals is a critical concern, as they can impact the stability, efficacy, and safety of the final product.
Impurities can arise from various stages, including synthesis, manufacturing, storage, or transportation. In the case of nitroglycerin, its inherent instability and susceptibility to degradation lead to the formation of denitrated products like this compound and 1,3-Dinitroglycerin sigmaaldrich.com. These dinitroglycerols are considered less biologically active than nitroglycerin but possess longer half-lives, which can contribute to prolonged effects in pharmaceutical applications.
Regulatory guidelines, such as those from the International Conference on Harmonization (ICH), mandate the identification and quantification of impurities, particularly those present at levels of 0.1% or more, unless they are potentially toxic. Therefore, a thorough impurity profile analysis is essential for nitroglycerin-based energetic formulations.
Analytical techniques are crucial for detecting, characterizing, and quantifying these impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a commonly employed method for the determination of nitroglycerin and its degradation products, including this compound and 1,3-Dinitroglycerin. While standard methods like EPA 8330B exist, they may not always provide adequate separation for all four degradation products (1-mononitroglycerin, 2-mononitroglycerin, this compound, and 1,3-dinitroglycerin), necessitating the development of more sensitive and selective analytical approaches. The analysis of impurities can be challenging due to their often-low concentrations and structural similarities to the main compound.
Chemical Reactivity, Degradation, and Transformation Mechanisms of 1,2 Dinitroglycerin
Thermochemical Decomposition Pathways
The thermal decomposition of nitrate (B79036) esters, including dinitroglycerins, typically involves the scission of labile bonds, leading to a cascade of reactions and the formation of gaseous products.
For nitrate esters such as nitroglycerin, the primary initial decomposition mechanisms involve the dissociation of the O-NO₂ bond and the subsequent hydrogen capture reaction by the released NO₂ radical. researchgate.nettandfonline.com This O-NO₂ bond cleavage is generally considered the weakest link in such molecules, initiating the decomposition process. rdd.edu.iq While specific data for 1,2-Dinitroglycerin is limited, it is inferred that similar O-NO₂ bond scission events would be the predominant initial step in its thermal degradation due to its structural similarity as a nitrate ester.
Studies on the thermal decomposition of nitroglycerin indicate that the main initial products include nitrogen dioxide (NO₂), nitric oxide (NO), and nitroxyl (B88944) (HNO). researchgate.nettandfonline.com As the decomposition progresses, these intermediates further react to form stable final products such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). researchgate.nettandfonline.com For other dinitro compounds, thermal decomposition can also lead to the formation of nitro-nitrite isomers and various radical species. scispace.comresearchgate.net The complexity of these reactions can result in a diverse array of gaseous products, including CO, N₂O, and CH₃OH, as observed in the thermal decomposition of other dinitroaromatic compounds. nih.gov
The kinetic parameters for the thermal degradation of nitrate esters provide critical information regarding their stability. For nitroglycerin, reactive molecular dynamics simulations have characterized the activation energies and pre-exponential factors for different stages of decomposition. researchgate.nettandfonline.com
Table 1: Kinetic Parameters for Nitroglycerin Thermal Decomposition
| Decomposition Stage | Activation Energy (kcal mol⁻¹) | Activation Energy (kJ mol⁻¹) | Pre-exponential Factor (s⁻¹) |
| Initial | 69.58 researchgate.nettandfonline.com | 290.9 researchgate.nettandfonline.com | 32.53 researchgate.nettandfonline.com |
| Intermediate | 111.78 researchgate.nettandfonline.com | 467.7 researchgate.nettandfonline.com | 29.12 researchgate.nettandfonline.com |
Another study on nitrate ester propellants reported activation energies for homolysis (RO-NO₂ bond cleavage) in the range of 35-37 kcal/mol (146-155 kJ/mol) and for autocatalysis in the range of 46-49 kcal/mol (192-205 kJ/mol). rdd.edu.iq These values highlight the temperature-dependent nature of the rate-determining steps, with homolysis dominating at lower temperatures and autocatalysis at higher temperatures. rdd.edu.iq
Hydrolytic Stability and Solvolysis Mechanisms
Hydrolysis is a significant degradation pathway for nitrate esters in aqueous environments, influenced by factors such as pH.
The hydrolytic stability of dinitroglycerins is notably affected by pH. Studies have shown that nitroglycerin undergoes significant hydrolytic degradation under alkaline conditions, such as at pH 9 or 12. researchgate.netcanada.ca Crucially, this compound (1,2-DNG) has been observed to isomerize to 1,3-Dinitroglycerin (B1213736) (1,3-DNG) in basic solutions. dtic.mildtic.mil This isomerization is a key step that precedes further hydrolysis of the dinitrate. The rate of nitroglycerin degradation can also be pH-dependent, with studies indicating that remaining nitroglycerin was observed in solution primarily at pH 6 under aerobic conditions. lsu.edu
The hydrolysis of nitrate esters yields a variety of products. For nitroglycerin, alkaline hydrolysis leads to the formation of inorganic ions such as nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻). researchgate.netcanada.ca Organic products identified include formic acid, 2-hydroxypropanedial, glycolic acid, glycolaldehyde, and glyoxylic acid. researchgate.netcanada.ca Notably, glycerol (B35011) was not detected as a direct hydrolysis product in these studies, suggesting more complex degradation pathways. researchgate.netcanada.ca
For this compound specifically, its isomerization to 1,3-Dinitroglycerin in basic solutions is a critical transformation. dtic.mildtic.mil The subsequent hydrolysis of 1,3-Dinitroglycerin has been identified to primarily yield glycidyl (B131873) nitrate. dtic.mildtic.mil This indicates a sequential degradation process where isomerization precedes the final hydrolysis of the dinitrate.
Oxidative and Reductive Transformation Mechanisms
The primary degradation pathways for 1,2-DNG are predominantly reductive, leading to further denitration. While the broader context of nitroglycerin bioactivation can involve the generation of oxidants, specific studies focusing on the direct oxidation of 1,2-DNG are less documented in the provided literature.
Interaction with Oxidizing Agents
Direct interaction studies of this compound with specific oxidizing agents are not extensively detailed in the current research. However, in the context of nitroglycerin (GTN) bioactivation, which produces 1,2-DNG as a metabolite, the process can generate reactive oxygen species (oxidants) ahajournals.org. Nitroglycerin itself, as a nitroalkane, can act as a mild oxidizing agent and react violently with reducing agents, particularly at elevated temperatures and pressures noaa.gov. Ester nitrates, including nitroglycerin, possess a nitrogen atom in its highest oxidation state (+5), which may limit their direct reactivity with certain oxidizing agents like hydrogen peroxide (H2O2) researchgate.net. Further research is needed to delineate the specific oxidative transformation mechanisms of this compound itself.
Reduction Pathways and Product Identification
This compound is a crucial intermediate formed during the sequential denitration of nitroglycerin (NG) medwinpublishers.comdigitellinc.comgatech.edunih.govacs.orgresearchgate.netresearchgate.netlookchem.comnih.govmorressier.com. This reductive process can occur through both biological and abiotic mechanisms, leading to the formation of less nitrated glycerol derivatives and ultimately, glycerol.
Biological Reduction: Various bacterial species are capable of metabolizing NG through the reductive elimination of nitrite, yielding 1,2-DNG, 1,3-dinitroglycerin (1,3-DNG), 1-mononitroglycerin (B1216459) (1-MNG), and 2-mononitroglycerin (2-MNG) medwinpublishers.com. A notable example is Arthrobacter sp. strain JBH1, isolated from NG-contaminated soil, which can utilize NG as its sole source of carbon and nitrogen gatech.edunih.govresearchgate.net. This bacterium facilitates a sequential denitration pathway, converting NG to 1,2-DNG and then to 1-MNG, with the concurrent release of nitrite gatech.edunih.govresearchgate.net.
Enzymes belonging to the Old Yellow Enzyme (OYE) family, specifically PfvA and PfvC from Arthrobacter sp. JBH1, play a significant role in these transformations medwinpublishers.comresearchgate.net. PfvA demonstrates higher efficacy in catalyzing the initial denitration of NG compared to PfvC medwinpublishers.comresearchgate.net. Both enzymes are capable of transforming 1,2-DNG further into mononitroglycerin isomers. PfvA converts 1,2-DNG into 1-MNG and 2-MNG in an approximate 1:1 ratio, whereas PfvC yields these products in a 1:2 ratio, respectively medwinpublishers.com.
Table 1: Enzymatic Reduction of this compound by Arthrobacter sp. JBH1 Old Yellow Enzymes
| Enzyme | Substrate | Products (Ratio) |
| PfvA | 1,2-DNG | 1-MNG : 2-MNG (1:1) medwinpublishers.com |
| PfvC | 1,2-DNG | 1-MNG : 2-MNG (1:2) medwinpublishers.com |
Abiotic Reduction: Abiotic reduction methods also contribute to the degradation of NG and its dinitrated products. Elemental iron, such as cast iron, can sequentially reduce NG to glycerol via 1,2-DNG and 1,3-DNG, followed by 1-MNG and 2-MNG acs.orgresearchgate.netlookchem.com. During each reduction step, nitrite is released and can be further reduced to ammonium (B1175870) (NH4+) acs.orgresearchgate.netlookchem.com. Similarly, magnesium-based bimetallic reagents (e.g., Mg/Cu) facilitate the sequential denitration of NG, forming 1,2-DNG and 1,3-DNG isomers, then mononitroglycerin isomers, and ultimately glycerol digitellinc.commorressier.com. Biochar has also been identified as a redox mediator capable of promoting the reductive transformation of energetic compounds like nitroglycerin oup.com.
The final benign product of the complete denitration pathway is glycerol digitellinc.comnih.govacs.orgresearchgate.netlookchem.com.
Photochemical Degradation Processes
Photochemical degradation, particularly photolysis by sunlight, represents an important natural attenuation mechanism for energetic materials like nitroglycerin and its derivatives in environmental matrices.
Wavelength-Dependent Photolysis Studies
Studies on the photochemical degradation of energetic materials indicate that compounds like nitroglycerin (NG) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) undergo degradation when dissolved in water upon exposure to sunlight nih.gov. The half-lives for these compounds can range from 1 to 120 days, depending on the specific compound and the time of year, highlighting the environmental relevance of this process nih.gov.
Direct photolysis of compounds is primarily driven by ultraviolet (UV) light in the UV-A (315-400 nm) and UV-B (280-315 nm) ranges, as the Earth's atmosphere largely filters out UV-C radiation enviro.wiki. Ester nitrates (RONO2), a class of compounds that includes this compound, absorb UV light within the 190-330 nm range copernicus.org. They exhibit a maximum absorption at 210 nm due to a π→π* transition, and a distinct shoulder extending up to approximately 330 nm, attributed to an n→π* transition copernicus.org. This n→π* transition is particularly relevant for atmospheric photolysis at wavelengths greater than or equal to 290 nm copernicus.org. The rate of photochemical degradation can be influenced by environmental factors such as pH and the presence of dissolved organic matter (DOM) dtic.mil.
Quantum Yields and Photoproduct Analysis
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), defined as the number of moles of a substance reacting per einstein (mole of photons) absorbed enviro.wikiecetoc.orgrstudio.com. Experimentally determined quantum yields can be utilized to estimate the environmental lifetime of a chemical in aquatic systems ecetoc.org.
While the concept of quantum yield is critical for understanding the photochemical fate of this compound, specific quantum yield values for 1,2-DNG itself were not explicitly detailed in the provided research. For the parent compound, nitroglycerin (NG), direct photodecomposition has been noted to have a very low quantum yield researchgate.net. However, for other related compounds, quantum yields have been measured, for instance, in the range of 0.065-0.085 for 1-(2-nitrophenyl)ethyl phosphate (B84403) researchgate.net.
Photoproduct analysis in the context of energetic materials reveals that photochemical degradation can lead to the formation of various transformation products, including mineral products enviro.wiki. For nitroglycerin, initial metabolic products include inorganic nitrate and dinitroglycerols (such as 1,2-DNG) nih.gov. Although specific photoproducts resulting directly from the photolysis of this compound were not detailed in the provided sources, the general photolysis of nitroaromatic compounds can yield a diverse array of products, including nitrites, nitrates, and other organic compounds enviro.wikidtic.milasm.org.
Theoretical and Computational Chemistry of 1,2 Dinitroglycerin
Electronic Structure and Bonding Analysis
Understanding the electronic structure and bonding characteristics of 1,2-dinitroglycerin is fundamental to predicting its chemical behavior and stability. Computational methods provide detailed insights into electron distribution, bond strengths, and molecular orbital interactions.
Density Functional Theory (DFT) is a powerful and widely utilized quantum chemical method for studying the structures and energetic properties of energetic materials. researchgate.netacs.org For compounds related to this compound, such as nitroglycerin, DFT calculations have been employed to elucidate molecular structure, reactivity, and electronic properties. researchgate.net These studies typically involve optimizing molecular geometries to locate energy minima on the potential energy surface, ensuring the absence of imaginary vibrational frequencies. acs.org
Key insights derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about electron distribution and the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and polarizability. researchgate.netresearchgate.net
Electrostatic Potential (ESP) Surfaces: ESP maps can predict chemically reactive sites within the molecule, identifying regions prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Charge Distribution: DFT can determine atomic charges (e.g., Mulliken charges) and analyze charge transfer within the molecule. researchgate.netresearchgate.net
Bonding Characteristics: DFT aids in characterizing bond lengths, bond angles, and the nature of chemical bonds, including the identification of hyperconjugative interactions that contribute to molecular stabilization. researchgate.networldscientific.com For instance, studies on nitroglycerin have shown that hyperconjugative interactions involving nitrooxy groups play a significant role in stabilizing the molecule. researchgate.net
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a rigorous approach to characterize molecular orbitals and bonding structures based solely on fundamental physical constants, without empirical parameters. researchgate.net These methods are capable of providing quantitative descriptions of bonding, lone pair, radical, and vacant orbitals. nih.gov
Applications of ab initio methods allow for:
Molecular Orbital Analysis: Detailed characterization of molecular orbitals, including their energy levels and spatial distributions. nih.gov
Bond Order and Hybridization: Determination of bond orders, which reflect bond strength, and atomic orbital hybridization, which influences molecular geometry. nih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of the glycerol (B35011) backbone and the presence of nitrooxy groups in this compound lead to the existence of multiple conformational isomers. Conformational analysis is essential for identifying these isomers and understanding their relative stabilities and interconversion pathways.
Conformational analysis involves the investigation of energy differences and relative stabilities of various conformations of a compound. libretexts.org Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds and are located at energy minima on the potential energy surface. nih.govucsb.edu
For molecules like this compound, rotations around the C-C and C-O-N bonds give rise to a complex conformational landscape. Computational methods, including potential energy surface (PES) scans, are used to map these landscapes and identify stable conformers and the energy barriers between them. researchgate.netnih.gov The conformers with the lowest energy are generally the most abundant. ucsb.edu While specific detailed data for this compound's conformers are not explicitly detailed in the provided search results, such analyses are routinely performed for similar compounds like nitroglycerin, where studies have identified multiple conformers (e.g., trans and gauche) and their relative energies and rotational barriers. researchgate.net
Computational chemistry plays a vital role in predicting the vibrational frequencies of molecules, which are directly observable through spectroscopic techniques such as Infrared (IR) and Raman spectroscopy. These predictions are crucial for the experimental identification and characterization of compounds. mdpi.comspectroscopyonline.com
DFT for Vibrational Spectra: DFT calculations are widely used to compute harmonic vibrational frequencies. For instance, studies on nitroglycerin have demonstrated good agreement between scaled DFT-calculated vibrational frequencies and experimentally observed IR and Raman spectra, allowing for detailed normal mode assignments and determination of mode symmetries. researchgate.net
Spectroscopic Characterization: Predicted vibrational frequencies can be used to assign characteristic absorption bands to specific functional groups (e.g., C-H, N-H, O-H, C=O stretching vibrations) and to understand how molecular structure influences these vibrations. mdpi.comspectroscopyonline.com Techniques like Vibrational Energy Distribution Analysis (VEDA) and Potential Energy Distribution (PED) aid in a comprehensive assignment of fundamental modes. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the reaction mechanisms involving this compound, particularly its formation and potential decomposition pathways.
One significant area where computational modeling has provided insights into this compound is in the nitration of glycerol . Kinetic models, utilizing elementary reactions, have been developed to describe the formation of various nitration products, including mononitroglycerin (MNG), dinitroglycerin (DNG), and trinitroglycerin (TNG). engj.org Specifically, the formation of this compound (1,2-DNG) is a key step in this process. Computational studies have indicated that the formation rate of 1,2-DNG from 1-MNG can be slow due to the difficulty associated with forming a secondary nitrate (B79036) group. engj.org
Furthermore, for related energetic materials like nitroglycerin and 1,2,4-butanetriol (B146131) trinitrate (BTTN), computational methods such as ReaxFF reactive molecular dynamics simulations and DFT combined with transition-state theory have been used to investigate their thermal decomposition mechanisms. acs.orgresearchgate.netresearchgate.net These studies identify initial decomposition pathways, such as O-NO2 bond dissociation and hydrogen abstraction reactions, and can determine reaction kinetic parameters like activation energies and pre-exponential factors. acs.orgresearchgate.netresearchgate.net Such computational approaches are highly relevant for understanding the stability and decomposition behavior of this compound, providing critical data for safety and handling considerations.
Transition State Search for Decomposition Pathways
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in identifying and characterizing the transition states involved in the decomposition pathways of energetic materials like nitrate esters. While specific, detailed transition state searches for this compound are not extensively reported in the provided search results, insights can be drawn from studies on related compounds such as nitroglycerin (NG) and 1,2,4-butanetriol trinitrate (BTTN), which belong to the same class of nitrate esters.
For nitroglycerin, the homolytic cleavage of the O-NO₂ bond, leading to the generation of nitrogen dioxide (•NO₂) free radicals, is identified as a primary initial pathway in unimolecular thermal decomposition. sioc-journal.cndntb.gov.ua This process involves overcoming an energy barrier to reach a transition state where the O-NO₂ bond is stretched and eventually breaks. Another significant pathway for nitroglycerin decomposition is acid-catalyzed hydrolysis, which has been computationally shown to have a lower energy barrier (28.1 kcal/mol) compared to the O-NO₂ homolysis (33.9 kcal/mol), suggesting it as a more plausible mechanism for slow decomposition at room temperature. The continuous release of nitric acid (HNO₃) during hydrolysis can lead to an autocatalytic acceleration effect. sioc-journal.cn
Studies on 1,2,4-butanetriol trinitrate (BTTN), another nitrate ester, also reveal two main unimolecular decomposition mechanisms: homolysis of an O-NO₂ bond to form •NO₂ and subsequent fragments, and successive HONO elimination reactions. DFT calculations indicate that the O-NO₂ cleavage pathway is slightly more energetically favorable. researchgate.net
For this compound itself, experimental observations indicate that it decomposes via denitration, forming nitrate ions. These reactions follow first-order kinetics, with decomposition rates increasing at higher pH or temperature. epa.gov While this provides macroscopic kinetic information, detailed computational characterization of the specific transition states for this compound's denitration or other decomposition pathways would involve identifying the precise atomic configurations and energy barriers along the reaction coordinate using methods like DFT.
The general understanding from computational studies on nitrate esters is that the initial decomposition step often involves the cleavage of the weakest bond, typically an O-NO₂ bond, leading to the release of nitrogen oxides. The activation energies associated with these transition states dictate the thermal stability and decomposition kinetics of the compound.
Computational Simulation of Hydrolysis and Nitration Processes
Computational simulations are vital for understanding the mechanisms and energetics of chemical reactions like hydrolysis and nitration involving this compound.
Hydrolysis: Hydrolysis reactions are prevalent in various chemical systems, and computational methods, particularly DFT, are widely used to study their kinetics and mechanisms. github.io For nitrate esters, hydrolysis often involves the cleavage of the nitrate ester bond in the presence of water, potentially catalyzed by acids or bases. For instance, in the case of nitroglycerin, proton-activated heterolytic cleavage of the O-NO₂ bond, releasing the nitronium ion (NO₂⁺), followed by reaction with water to form nitric acid, has been explored computationally. sioc-journal.cn While direct computational simulations of this compound's hydrolysis mechanism at a quantum chemical level (e.g., transition state identification) are not explicitly detailed in the provided information, the principles and methodologies applied to similar nitrate esters or general hydrolysis reactions are applicable. These methods aim to predict electronic energy barriers and reaction energies, offering insights into the favored pathways and rate-determining steps. github.io
Nitration: The synthesis of this compound typically occurs through the nitration of glycerol. Computational simulations have been applied to model the nitration process of glycerol to produce various nitrate esters, including this compound (1,2-DNG) and 1,3-dinitroglycerin (B1213736) (1,3-DNG), and further to nitroglycerin (TNG). Kinetic modeling studies, often incorporating elementary reactions, have been used to understand the reaction rates and the influence of the nitrated hydroxyl group's position in the molecule. researchgate.net
For example, the nitration of glycerol with nitric acid to produce 1,3-dinitroglycerin, with this compound as an intermediate, has been studied using process simulation software like AspenHYSYS. These simulations investigate the influence of parameters such as nitric acid concentration and reaction temperature on the equilibrium conversion of the various dinitroglycerol isomers. arpnjournals.orgresearchgate.net
A kinetic modeling approach for glycerol nitration has identified seven reversible elementary reactions, including the formation of 1,2-DNG from 1-mononitroglycerin (B1216459) (1-MNG) or 2-mononitroglycerin (2-MNG), and the subsequent nitration of 1,2-DNG to TNG. The enthalpy changes for these reactions have been computationally determined, as shown in the table below. researchgate.net
Table 1: Enthalpy Changes for Glycerol Nitration Reactions (Selected) researchgate.net
| Reaction Number | Reaction | ΔH (kJ/mole) |
| 4 | 1-MNG + HNO₃ ↔ 1,2-DNG + H₂O | -46.4 |
| 5 | 2-MNG + HNO₃ ↔ 1,2-DNG + H₂O | -55.6 |
| 7 | 1,2-DNG + HNO₃ ↔ TNG + H₂O | -49.4 |
These computational models help in understanding the complex reaction network, identifying optimal conditions, and predicting the distribution of products in the nitration of glycerol.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide insights into structural, dynamic, and thermodynamic properties in various phases. lehigh.edulibretexts.orgwustl.edu
Studies on Condensed Phase Behavior
Molecular dynamics simulations are extensively employed to investigate the condensed phase behavior of energetic materials, including nitrate esters. These simulations can reveal how molecules pack, diffuse, and interact in liquid or solid states, as well as their thermal decomposition processes under extreme conditions. huji.ac.ilresearchgate.netroyalsocietypublishing.org
For nitrate esters, such as nitroglycerin, studies using reactive molecular dynamics (ReaxFF-lg) have explored their thermal decomposition in the condensed phase. These simulations can track bond ruptures and the formation of small-molecule products, providing an atomic-level view of the decomposition process. For nitroglycerin, the rupture of C-H and O-N bonds has been identified as key decomposition pathways in the pure condensed phase. researchgate.net
A significant finding from studies on condensed phase energetic materials is that the decomposition of nitrate esters proceeds via unimolecular reactions in both the gas and condensed phases. This contrasts with nitroaromatic explosives, where a mechanistic change to bimolecular reactions can lead to a dramatic suppression of activation energy in the condensed phase. huji.ac.ilresearchgate.net This implies that for this compound, its condensed phase decomposition would likely be dominated by intramolecular bond cleavages, similar to its gas-phase behavior, rather than intermolecular interactions playing a primary role in initiating decomposition.
MD simulations can also be used to study the structural properties of condensed phases, such as the radial distribution function, which describes how the density of atoms varies as a function of distance from a reference atom. This provides information about the local ordering and packing of molecules in the liquid or solid state. royalsocietypublishing.org
Interaction with Solvent Molecules
Molecular dynamics simulations are valuable for understanding how this compound, or any solute, interacts with solvent molecules. These interactions dictate solubility, diffusion, and reactivity in solution.
Two main approaches are used to model solvent effects in computational chemistry: explicit and implicit solvation models. Explicit solvation involves including individual solvent molecules in the simulation box, allowing for a detailed description of solute-solvent hydrogen bonding and other specific interactions. However, this approach is computationally intensive. wikipedia.orgwikipedia.org
Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium surrounding the solute. This significantly reduces computational cost while still accounting for electrostatic interactions, dispersion-repulsion, and cavitation effects that contribute to the solvation free energy. wikipedia.orgwikipedia.orgmdpi.com
MD simulations can be used to:
Quantify Solvation Energies: By simulating the solute in different solvents, the free energy of solvation (ΔG°solv) can be calculated, which is crucial for predicting solubility and partitioning behavior. mdpi.com
Analyze Hydrogen Bonding: Even with implicit models, or more effectively with explicit solvent molecules, MD can reveal the extent and strength of hydrogen bonding between this compound's hydroxyl group (if present in a specific isomer or if considering its interaction as a metabolite) and the solvent molecules, as well as its nitrate groups.
Study Diffusion and Transport: MD simulations can track the movement of this compound molecules within a solvent, providing diffusion coefficients and insights into its transport properties.
Investigate Conformational Changes: The presence of different solvents can influence the conformational landscape of a molecule. MD can simulate these changes and the associated energetic landscapes.
While specific MD studies on the interaction of this compound with various solvent molecules were not detailed in the provided search results, the general methodologies of MD and continuum solvation models are well-established for such investigations. These methods allow researchers to explore the molecular-level details of solvation, which is critical for understanding the behavior of this compound in solution, for instance, as a metabolite of nitroglycerin in biological fluids. cerilliant.com
Advanced Analytical Methodologies for Characterizing 1,2 Dinitroglycerin in Complex Matrices
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 1,2-Dinitroglycerin from other components in a mixture, allowing for its isolated detection and quantification.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with selective detectors, it offers high sensitivity and specificity. The Electron Capture Detector (ECD) is particularly well-suited for nitro-containing compounds due to their high electron affinity, enabling the separation and quantification of nitroglycerin and its dinitrate metabolites, including this compound and 1,3-Dinitroglycerin (B1213736). capes.gov.br
For thermally labile compounds such as nitrate (B79036) esters, including this compound, on-column injection is often preferred to minimize thermal degradation that can occur in hot injection ports. acs.org Typical GC conditions for separating dinitroglycerins and other related compounds involve a programmed oven temperature. For instance, an analytical method for glycerol (B35011) nitration products, including this compound, has utilized injector and detector temperatures maintained at 175 °C and 225 °C, respectively. The oven temperature typically starts at 60 °C during injection, then ramps up to 140 °C, and is held at that temperature to facilitate separation. researchgate.net
Table 1: Illustrative GC Parameters for Dinitroglycerin Analysis
| Parameter | Value | Notes |
| Injector Temperature | 175 °C | To ensure volatilization |
| Detector Temperature | 225 °C | For optimal detector response |
| Initial Oven Temperature | 60 °C | During injection, to minimize degradation |
| Oven Temperature Ramp | To 140 °C | For separation of various components |
| Detector Type | Electron Capture Detector (ECD) | High sensitivity for nitro-compounds capes.gov.broup.com |
| Injection Method | On-column injection | Recommended for thermally labile compounds acs.org |
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of this compound, particularly when dealing with less volatile or thermally sensitive samples, and for separating it from its isomers and other degradation products. HPLC methods often employ ultraviolet (UV) detection, typically at wavelengths around 205 nm or 215 nm, which are suitable for detecting nitro-containing compounds. google.comresearchgate.net
A common approach involves reversed-phase HPLC with C18 chromatographic columns. For example, a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) has been successfully used. The mobile phase often consists of a gradient elution system, such as water (mobile phase A) and acetonitrile (B52724) (mobile phase B). A specific gradient program might start with 80% mobile phase A and 20% mobile phase B for the initial 0-5 minutes, gradually changing to 50% A and 50% B over the next 10 minutes (5-15 minutes), and then maintaining this composition for an extended period (e.g., 15-55 minutes). google.com
This optimized HPLC method can achieve a separation degree greater than 1.5 between the chromatographic peaks of this compound and 1,3-Dinitroglycerin, ensuring accurate differentiation. google.com Typical retention times observed under such conditions include 13.95 minutes for this compound and 13.35 minutes for 1,3-Dinitroglycerin. google.com The flow rate is commonly set around 1.0 mL/min, and the column temperature maintained at 30 °C. google.com Solid-phase extraction (SPE) is frequently employed as a sample preparation technique to achieve the required detection levels, especially for low-level aqueous samples. researchgate.netepa.gov
Table 2: Representative HPLC Parameters for this compound Analysis
| Parameter | Value | Notes |
| Column | Waters Symmetry C18, 250mm × 4.6mm, 5 µm | Common reversed-phase column google.com |
| Mobile Phase | Water (A) / Acetonitrile (B) Gradient | Optimized for separation of isomers google.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns google.com |
| Detection Wavelength | 215 nm | Suitable for nitro-containing compounds google.com |
| Column Temperature | 30 °C | Maintained for consistent retention times google.com |
| Sample Injection Volume | 20 µL | Typical injection volume google.com |
| Retention Time (1,2-DNG) | 13.95 min | Achieves good separation from 1,3-DNG google.com |
| Retention Time (1,3-DNG) | 13.35 min | Enables clear differentiation google.com |
| Separation Degree (1,2-DNG vs 1,3-DNG) | >1.5 | Indicates good resolution between isomers google.com |
Supercritical Fluid Chromatography (SFC) offers a promising alternative to traditional GC and HPLC, particularly for compounds that are challenging for these methods. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which combines properties of both liquids and gases. This allows for faster separations, higher efficiency, and reduced solvent consumption compared to liquid chromatography. researchgate.netshimadzu.com
While specific applications for this compound are not extensively detailed in general literature, SFC has gained significant attention in forensic science and pharmaceutics for the analysis of explosives and related compounds. researchgate.netshimadzu.com Its advantages, such as high productivity, high flow rate, and short equilibration times, make it a valuable tool for analyzing a wide range of compounds, including those with varying polarities. The ability of SFC to handle thermally labile substances and its compatibility with various detectors, including mass spectrometry, suggests its potential for the efficient characterization of this compound in complex matrices. shimadzu.com
Spectroscopic Characterization Beyond Identification
Spectroscopic techniques provide detailed structural and vibrational information, complementing chromatographic separations for comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic compounds, including this compound. Both one-dimensional (1D) techniques, such as ¹H NMR and ¹³C NMR, and advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide detailed insights into molecular connectivity, stereochemistry, and spatial relationships. sci-hub.senih.govchemistrysteps.com
For this compound, NMR would be instrumental in differentiating it from its 1,3-isomer and confirming the positions of the nitro groups on the glycerol backbone. The chemical shifts of the protons and carbons would be influenced by the electronegative nitro groups, causing deshielding effects. For instance, the protons on the carbons bearing the nitro groups would resonate at higher chemical shifts (downfield) compared to those on an unnitrated carbon or a carbon bearing a hydroxyl group. While specific NMR data for this compound was not found, the general principles of NMR apply:
¹H NMR would reveal the number and environment of different proton types, with coupling patterns indicating vicinal protons.
¹³C NMR would provide information on the carbon backbone and the presence of carbons bearing nitro groups.
2D NMR techniques would establish direct (HSQC) and long-range (HMBC) carbon-proton correlations, and spatial proximities (NOESY/ROESY), allowing for unambiguous assignment of all atoms and confirmation of the 1,2-dinitrated structure. sci-hub.senih.govchemistrysteps.com
NMR is also used to confirm the purity of nitroglycerin, indicating its utility for related compounds like this compound. researchgate.net
For nitro-containing compounds like this compound, characteristic vibrational modes associated with the nitro (-ONO₂) groups are observed. In IR spectroscopy, symmetric and asymmetric stretching vibrations of the -NO₂ groups typically appear around 1265 cm⁻¹ and 1630 cm⁻¹, respectively. researchgate.net Raman spectroscopy also shows strong signals for nitro groups, with characteristic bands for nitroglycerin and nitrocellulose found at 1665 cm⁻¹ (antisymmetric NO₂ stretching), 1285 cm⁻¹ (symmetric NO₂ stretching), and 850 cm⁻¹ (NO stretching mode). sci-hub.se These specific vibrational frequencies provide a unique spectral signature for this compound.
The "fingerprint region" (typically 1200-700 cm⁻¹ in IR and 300-1900 cm⁻¹ in Raman) is particularly important as it contains a multitude of molecular vibrations unique to the entire molecule, allowing for highly specific identification and differentiation, even between closely related isomers. researchgate.netlibretexts.org The combined use of IR and Raman spectroscopy can provide a comprehensive vibrational profile, as IR is active for vibrations that change the dipole moment, while Raman is active for vibrations that change polarizability. carlroth.com
Table 3: Characteristic Vibrational Frequencies for Nitro Groups (Illustrative)
| Functional Group Vibration | Technique | Typical Wavenumber Range (cm⁻¹) |
| -NO₂ Asymmetric Stretching | IR | ~1630 researchgate.net |
| -NO₂ Symmetric Stretching | IR | ~1265 researchgate.net |
| -NO₂ Asymmetric Stretching | Raman | ~1665 sci-hub.se |
| -NO₂ Symmetric Stretching | Raman | ~1285 sci-hub.se |
| N-O Stretching | Raman | ~850 sci-hub.se |
Mass Spectrometry (MS) for Fragmentation Pathways and Isomer Differentiation
Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of chemical compounds, including this compound. While isomers like this compound and 1,3-Dinitroglycerin share the same molecular mass, their differentiation often relies on subtle differences in their fragmentation pathways under specific ionization conditions [Previous search result 12]. Nitro compounds, such as dinitroglycerins, typically exhibit characteristic fragmentation patterns involving the loss of nitro (NO₂) and nitric oxide (NO) groups researchgate.netresearchgate.netdtic.millibretexts.org.
For the analysis of this compound, particularly in complex biological matrices, negative ion chemical ionization (NCI) coupled with gas chromatography-mass spectrometry (GC-MS) has demonstrated high sensitivity for detecting nitrate and nitrite (B80452) derivatives shimadzu.com. NCI can be significantly more sensitive, potentially over 100 times, than electron ionization (EI) for these types of compounds shimadzu.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) employing multiple reaction monitoring (MRM) in negative ion mode has also been successfully developed for the simultaneous determination of nitroglycerin and its dinitrate metabolites, including 1,2-GDN and 1,3-GDN, in cell cultures nih.gov. This simultaneous determination implies that the technique can differentiate between these isomers, although the explicit unique fragment ions for their differentiation are not detailed in the available literature.
Hyphenated Techniques for Enhanced Resolution and Specificity
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry or other spectroscopic methods, offering enhanced resolution and specificity for analyzing this compound in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are extensively used for the comprehensive analysis of this compound. GC-MS, particularly with negative ion chemical ionization (NICI), has been applied for the quantitative analysis of nitroglycerin and its dinitrate metabolites (1,2-GDN and 1,3-GDN) in biological fluids such as urine and plasma shimadzu.comresearchgate.net. This method allows for the separation of these structurally similar compounds before their detection by MS.
LC-MS/MS offers a robust alternative, especially for compounds that may be thermolabile, like nitroglycerin and its dinitrate metabolites, which can undergo degradation at the high temperatures typically used in GC injectors [Previous search result 30]. LC-MS/MS methods for this compound and 1,3-Dinitroglycerin have shown excellent sensitivity and linearity. For instance, an LC-MS/MS method for simultaneous determination of nitroglycerin, 1,2-GDN, and 1,3-GDN in cell cultures reported a lower limit of quantification (LLOQ) of approximately 0.01 ng on column nih.gov. The intra- and inter-day variabilities for these nitrates were reported to be below 10% and 18%, respectively, over a concentration range of 0.5-15 ng/mL nih.gov.
Table 1: Quantitative Analysis Parameters for this compound and Related Nitrates
| Analyte | Method | Matrix | LLOQ (on column) | Linearity Range (ng/mL) | Intra-day Variability (%) | Inter-day Variability (%) | Reference |
| 1,2-GDN | LC-MS/MS | Cell Cultures | ~0.01 ng | 0.5-15 | <10 | <18 | nih.gov |
| 1,3-GDN | LC-MS/MS | Cell Cultures | ~0.01 ng | 0.5-15 | <10 | <18 | nih.gov |
| Nitroglycerin | LC-MS/MS | Cell Cultures | ~0.01 ng | 0.5-15 | <10 | <18 | nih.gov |
| 1,2-GDN | GC-MS (NICI) | Urine | 0.3 nmol/L | 0-44 nmol/L | Not specified | Not specified | researchgate.net |
| 1,3-GDN | GC-MS (NICI) | Urine | 0.3 nmol/L | 0-44 nmol/L | Not specified | Not specified | researchgate.net |
| Nitroglycerin | GC-MS (NICI) | Urine | 0.3 nmol/L | 0-44 nmol/L | Not specified | Not specified | researchgate.net |
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a valuable technique for trace detection, particularly for volatile and semi-volatile compounds. IMS alone offers high sensitivity and rapid analysis for explosives and related compounds, but it can suffer from poor resolution and susceptibility to interferences in complex mixtures [Previous search results 7, 15, 24]. The coupling of GC with IMS significantly enhances its capabilities by providing a chromatographic separation step prior to ion mobility analysis, thereby improving resolution and reducing false positive responses [Previous search results 7, 15, 24].
While direct studies specifically on this compound using GC-IMS are not explicitly detailed in the provided search results, the technique is widely applied for the trace detection of various explosives, including nitroglycerin (1,2,3-trinitroxypropane) and dinitrotoluene (DNT) [Previous search results 7, 24]. GC-IMS systems can achieve detection limits in the sub-parts per trillion range for explosive substances [Previous search result 14]. This makes GC-IMS a suitable choice for highly sensitive trace detection of this compound, especially in scenarios where rapid, on-site analysis of complex matrices is required.
Non-Destructive Spectroscopic Probes for Material Science
Non-destructive spectroscopic techniques are essential for characterizing the solid-state properties of compounds like this compound without altering the sample.
Terahertz (THz) spectroscopy operates in the electromagnetic spectrum range between microwaves and infrared (0.1-20 THz) [Previous search results 9, 16, 17]. This technique is highly advantageous for solid-state characterization due to its non-damaging, non-ionizing, and non-heating nature, making it a powerful non-contact analytical tool [Previous search results 9, 16, 17]. THz radiation interacts with low-frequency vibrational modes, molecular rotational modes, and intermolecular interactions, providing a unique "fingerprint" spectrum for molecular identification and quantification [Previous search results 16, 17, 22].
THz spectroscopy is particularly useful for studying the physical properties of energetic materials, including polymorphism and phase transitions [Previous search results 21, 22, 23]. It can also penetrate various non-polar packing materials such as paper, leather, and plastics, which makes it suitable for detecting concealed substances [Previous search result 21]. While specific research on this compound using THz spectroscopy is not detailed, its application to other high-energy molecules and its ability to characterize crystalline and amorphous phases suggest its potential for the solid-state analysis of dinitroglycerins [Previous search results 20, 21, 22, 23, 28]. For instance, THz time-domain spectroscopy (TDS) has been shown to be more sensitive than X-ray powder diffraction (XRD) in detecting minor changes in the crystallinity of active pharmaceutical ingredients [Previous search results 20, 28].
X-ray Diffraction (XRD) is considered the gold standard for determining the atomic and molecular structure of crystalline materials [Previous search results 20, 25, 27]. It provides detailed information on crystal structure, chemical bonds, and crystallographic disorder [Previous search result 27]. In material science, XRD is crucial for identifying different crystalline phases, assessing purity, and evaluating the stability of compounds [Previous search result 26].
Powder X-ray diffraction (PXRD) is commonly used for polymorphic characterization, which is the study of different crystalline forms of a compound [Previous search result 26]. Single-crystal X-ray diffraction (SCXRD) provides high-resolution three-dimensional structures of molecules [Previous search result 26]. While the provided search results discuss the general applications of XRD in characterizing energetic materials and pharmaceuticals, including the determination of crystal structures of various dinitro compounds rsc.orgdtic.mil, there is no explicit mention of crystallographic studies specifically on this compound. It is noted that nitroglycerin, which is liquid at room temperature, can be trapped in an amorphous state within a crystalline matrix (e.g., melamine), where no new diffraction peaks indicative of a cocrystal or solvate are observed nih.govresearchgate.net. This suggests that obtaining crystalline this compound for SCXRD might be challenging, or its crystallographic data may not be widely reported in the public domain.
Fundamental Aspects of 1,2 Dinitroglycerin in Energetic Materials Science
Energetic Performance Parameters from a Chemical Perspective
The energetic performance of a material is fundamentally linked to its chemical structure, particularly the presence and arrangement of energetic groups like nitro (-NO₂) or nitrate (B79036) ester (-ONO₂) groups, and its oxygen balance. These factors dictate the amount of energy released upon decomposition or detonation.
Heat of Formation and Detonation Energy Calculations
Direct experimental or calculated values for the heat of formation and detonation energy specifically for 1,2-dinitroglycerin are not widely reported in the readily available scientific literature. Most detailed energetic performance data, including heat of formation and detonation velocity, are extensively documented for nitroglycerin (trinitroglycerin) wikipedia.orgnist.govbritannica.compearson.compearson.comyoutube.comchegg.comyoutube.com. For instance, the heat of formation for condensed phase nitroglycerin is reported as -371 kJ/mol, leading to a significant heat release upon detonation (e.g., 1414 kJ/mol when forming water vapor) wikipedia.orgnist.gov. The detonation velocity of nitroglycerin is approximately 7820 meters per second wikipedia.org.
Gurney Energy and Related Thermochemical Values
Similar to heat of formation and detonation energy, specific Gurney energy values for this compound are not commonly found in published research. The Gurney energy (E) is a critical parameter in energetic materials science, representing the kinetic energy per unit mass of explosive that is converted into driving metal fragments researchgate.netosti.govasme.org. It is a measure of an explosive's ability to impart velocity to surrounding materials.
The Gurney model, developed by R.W. Gurney, provides a simplified approach to estimate fragment velocities from detonating charges based on energy and momentum conservation principles researchgate.netosti.gov. The Gurney constant, often expressed as √2E, is used to predict the average velocity of fragments psemc.comosti.govgovinfo.gov. This parameter is typically determined through experimental cylinder tests or advanced thermochemical equilibrium calculations for primary energetic materials researchgate.netasme.org. Since 1,2-DNG is a less nitrated derivative of nitroglycerin, its Gurney energy would predictably be lower than that of nitroglycerin, reflecting its reduced explosive power.
Chemical Stability in Energetic Formulations
The chemical stability of this compound within energetic formulations is a significant concern, primarily because it is frequently encountered as a degradation product of nitroglycerin, a key component in many propellants.
Compatibility Studies with Energetic Binders and Additives
While direct compatibility studies specifically focusing on this compound with various energetic binders and additives are not extensively detailed, its consistent appearance as a degradation product of nitroglycerin in double-base and triple-base propellants provides indirect insights into its interactions within these complex systems wikipedia.orgnist.govpearson.comyoutube.comcopperheadchemical.comnoaa.govnih.gov.
Long-term Chemical Degradation Mechanisms in Composite Propellants
This compound is a known intermediate in the sequential denitration pathway of nitroglycerin degradation wikipedia.orgpearson.comyoutube.comcopperheadchemical.comnoaa.gov. This process involves the stepwise removal of nitrate groups from the glycerol (B35011) backbone. Studies on the degradation of nitroglycerin indicate that it can occur through thermolysis (thermal decomposition) and hydrolysis (reaction with water) govinfo.gov.
Role as an Intermediate or Impurity in Propellant Chemistry
This compound plays a dual role in propellant chemistry: as a common impurity and a degradation product, and as a chemical intermediate in certain synthetic routes.
As an impurity and degradation product , 1,2-DNG is frequently detected in nitroglycerin stock solutions and in propellants containing nitroglycerin nist.govyoutube.comcopperheadchemical.comnoaa.govnih.gov. Its presence in freshly prepared nitroglycerin can be attributed to incomplete nitration or partial denitration during synthesis or purification. In stored propellants, 1,2-DNG is a direct indicator of the ongoing chemical degradation of nitroglycerin. The monitoring of 1,2-DNG levels is therefore a critical aspect of quality control and shelf-life assessment for nitroglycerin-based energetic materials. Analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to identify and quantify 1,2-DNG and other degradation products in propellants noaa.gov.
Furthermore, 1,2-DNG can serve as a chemical intermediate in the synthesis of other energetic compounds. For example, it is prepared by the nitration of glycerol with nitric acid and can then be reacted with a strong base to form glycidyl (B131873) nitrate via ring closure. Glycidyl nitrate is a monomer used in the production of polyglycidyl nitrate (PGN), an energetic polymer utilized in propellants. This highlights its importance beyond being merely an undesirable byproduct, showcasing its utility in specific synthetic pathways for advanced energetic materials.
Influence on Propellant Burn Rate and Chemical Stability
Nitrate ester-based propellants, which commonly include nitroglycerin (NG), are known to undergo physical and chemical degradation during storage cranfield.ac.ukresearchgate.net. This degradation process can significantly alter key ballistic properties such as burning rate and vivacity, potentially leading to reduced propulsive efficiency or increased safety risks during handling and transportation cranfield.ac.uk. The decomposition of nitrate esters initiates with the homolytic cleavage of the R-O-NO₂ bonds, releasing nitrogen oxides (NOx) researchgate.netnih.gov. These decomposition products, if not effectively removed or neutralized, can reduce the chemical stability of the propellant and may lead to autocatalytic reactions and even self-ignition due to their exothermic nature researchgate.netnih.gov.
Degradation Product of Nitroglycerin in Formulations
This compound is a well-established degradation product of nitroglycerin, formed through a sequential denitration pathway. Nitroglycerin, or glyceryl trinitrate, is rapidly metabolized or degrades into dinitrates, specifically this compound and 1,3-dinitroglycerin (B1213736), and subsequently into mononitrates [S2, S4, S5]. This stepwise denitration process can occur under various conditions, including both aerobic and anaerobic environments [S3, S4].
Research has identified this compound (1,2-DNG) as one of the primary impurities that can be observed in formulations containing nitroglycerin [S5]. The presence and accumulation of 1,2-DNG, alongside other degradation products like 1,3-dinitroglycerin (1,3-DNG), 1-mononitroglycerin (B1216459) (1-MNG), and 2-mononitroglycerin (2-MNG), serve as indicators of the extent of nitroglycerin decomposition within a formulation [S5]. Enzymes capable of facilitating the denitration of nitroglycerin have been characterized, further elucidating the biochemical pathways involved in its breakdown [S3].
The degradation pathway of nitroglycerin can be summarized as follows:
| Step | Reactant | Product(s) | Notes |
| 1 | Nitroglycerin | This compound, 1,3-Dinitroglycerin | Initial denitration step |
| 2 | This compound, 1,3-Dinitroglycerin | 1-Mononitroglycerin, 2-Mononitroglycerin | Further denitration |
| 3 | Mononitroglycerins | Glycerol | Final denitration, non-toxic end-product |
Crystallographic Studies of Energetic Polymorphs (if applicable)
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a common phenomenon among energetic materials, influencing their physical and energetic properties [S8, S9, S10, S11]. Crystallographic studies, often employing techniques such as X-ray diffraction, are crucial for elucidating the precise molecular arrangement and intermolecular interactions within different polymorphic forms [S8, S9]. The morphology of these polymorphs can significantly impact their application and performance [S9].
While extensive crystallographic studies have been conducted on various energetic materials, including other dinitro compounds and nitrate esters like nitroglycerin (which exhibits labile and stable forms with distinct melting points), specific detailed crystallographic studies focusing on the polymorphs of this compound are not widely reported in the current literature. Research on polymorphism in related dinitro compounds and other energetic substances highlights the importance of understanding crystal packing and molecular conformers to predict and control material properties such as energy and safety [S8, S9, S10, S11]. However, a comprehensive body of work specifically detailing the crystallographic structures and polymorphic forms of this compound was not found in the conducted searches.
Environmental Fate and Biotransformation of 1,2 Dinitroglycerin
Mobility and Sorption Characteristics in Environmental Media
The mobility and sorption of 1,2-Dinitroglycerin in environmental media, such as soil and sediment, play a critical role in its transport and potential for groundwater contamination.
The adsorption of energetic materials like nitroglycerin and its dinitroglycerin metabolites to soil and sediment particles is a key process influencing their environmental mobility. Studies on nitroglycerin indicate that its adsorption to sandy soil is limited, with a mean adsorption soil/water partitioning coefficient (Kd) of 0.9 L/kg digitellinc.com. In contrast, dinitrotoluenes (DNTs), another class of energetic compounds, exhibit stronger sorption. The variables impacting adsorption include the organic matter content and cation exchange capacity of the soil digitellinc.com. Dissolution from propellant particles is often the rate-limiting step in the migration of these compounds from contaminated areas digitellinc.compjoes.com. While specific Kd values for this compound are not explicitly detailed in all studies, its behavior as a dinitrate ester suggests similar influences from soil properties.
This compound, along with other dinitroglycerin (DNG) isomers and mononitroglycerin (MNG) isomers, can be detected in pore water within the unsaturated zone, indicating its potential for leaching into groundwater systems infona.plresearchgate.net. At active anti-tank ranges, nitroglycerin and its degradation products, including 1,2-DNG, have been found in water from the unsaturated zone at depths up to 5.0 meters below the ground surface infona.pl. Infiltration water can carry small propellant particles downward through the soil pore system, explaining the presence of nitroglycerin in sub-surface soils even decades after site closure infona.plresearchgate.net. However, the detection of nitroglycerin in older sub-surface soils does not necessarily imply a current risk of groundwater contamination by the parent compound, as it may no longer be leaching from these aged particles infona.plresearchgate.net. Degradation processes occurring in the unsaturated zone can progressively break down dissolved nitroglycerin and dinitroglycerin, releasing nitrate (B79036) as an end-product and thereby limiting their long-term mobility infona.plresearchgate.net.
Fate in Contaminated Sites and Remediation Chemistry
The fate of this compound in contaminated sites is governed by a combination of chemical and biological transformation processes, which are exploited in various remediation strategies.
Chemical remediation approaches for nitrate esters, including dinitroglycerins, typically involve converting the contaminant into less toxic forms. Chemical reduction is a viable method for treating nitroglycerin and its dinitroglycerin isomers in wastewater streams. This can be achieved using zero-valent metals (ZVMs) such as zero-valent iron (ZVI) or enhanced bimetallic reagents like magnesium-based bimetal (Mg/Cu) systems. These processes facilitate sequential denitration of nitroglycerin to dinitroglycerin and mononitroglycerin isomers, eventually yielding glycerol (B35011), a benign product. Concurrently, the released nitrite (B80452) can undergo further reduction to ammonia (B1221849) or potentially nitrogen gas.
Other physicochemical methods, while less commonly detailed specifically for dinitroglycerin, have been explored for related nitrate ester contaminants. These include microwave-assisted degradation and reductive transformation utilizing materials like pyrite (B73398) and magnetite. Additionally, sorption to activated carbon has been applied as a physical/chemical method for the remediation of nitroglycerin and other energetic materials in contaminated soil and groundwater. However, some of these methods may be energy-intensive or require specialized reagents, impacting their economic feasibility.
Bioremediation holds significant potential for the treatment of this compound contamination, primarily through microbial degradation. The degradation pathway of nitroglycerin in the environment typically involves sequential denitration, producing dinitroglycerin isomers (including 1,2-DNG and 1,3-DNG), followed by mononitroglycerin isomers (1-MNG and 2-MNG), and ultimately glycerol. This process often involves the concomitant release of nitrite.
Several bacterial strains have been identified for their ability to degrade nitroglycerin and its metabolites. Arthrobacter sp. strain JBH1, isolated from nitroglycerin-contaminated soil, can convert nitroglycerin to glycerol via this compound and 1-mononitroglycerin (B1216459), utilizing glycerol as a carbon and energy source. This strain can degrade nitroglycerin even at low pH values (as low as 5.1) and at concentrations up to 1.2 mM, although concentrations above 0.5 mM can be inhibitory.
Other notable bacteria include Rhodococcus species, which have demonstrated the capability for complete denitration of nitroglycerin, including the removal of nitro groups from dinitroglycerin and mononitroglycerin. Pseudomonas putida strains have also been shown to denitrate nitroglycerin into dinitroglycerin and mononitroglycerin isomers, with some exhibiting regioselectivity (e.g., P. putida I-B preferring denitration at the C2 position, leading to mononitroglycerin isomers, while P. putida II-C denitrates randomly). The regioselective formation of 1,2-glyceryl dinitrate from nitroglycerin biotransformation can be inhibited by certain flavoprotein inhibitors.
Composting, a form of bioremediation, has been selected as a preferred technology for treating explosives-contaminated soil at sites like the Joliet Army Ammunition Plant (JOAAP). This process involves the biological degradation or transformation of organic compounds by mesophilic and thermophilic microorganisms. Windrow composting has shown success in bioremediating thousands of tons of explosives-contaminated soil, converting nitroaromatics into non-toxic end products. The addition of organic matter amendments, such as corn processing waste, wood chips, and stable bedding, promotes the degradation of explosives.
The presence of microbial strains capable of transforming nitroglycerin and its dinitroglycerin metabolites is widespread in contaminated soils and sediments, highlighting the potential for natural attenuation and enhanced bioremediation strategies like bioaugmentation.
Future Directions and Emerging Research Avenues for 1,2 Dinitroglycerin
Development of Novel Synthetic Routes with Enhanced Regioselectivity
Traditional synthesis of dinitroglycerin often results in a mixture of isomers, namely 1,2-dinitroglycerin and 1,3-dinitroglycerin (B1213736). The separation of these isomers can be challenging and costly. Consequently, a significant area of future research is the development of novel synthetic routes that offer high regioselectivity, favoring the formation of the 1,2-isomer.
One promising approach involves the use of protecting groups to selectively block one of the primary hydroxyl groups of glycerol (B35011) before nitration. This strategy would direct the nitration to the remaining primary and secondary hydroxyl groups, leading to a higher yield of this compound upon deprotection. Research in this area will likely focus on identifying protecting groups that are stable under nitrating conditions but can be removed efficiently and cleanly.
Another avenue of exploration is the use of alternative nitrating agents and catalytic systems. core.ac.uk Traditional nitration often employs a mixture of nitric and sulfuric acids, which can lead to over-nitration and the formation of byproducts. google.com Milder and more selective nitrating agents, such as dinitrogen pentoxide (N₂O₅) in an inert solvent, have shown promise in the synthesis of other nitrate (B79036) esters and could be adapted for the regioselective synthesis of this compound. core.ac.ukresearchgate.net The development of heterogeneous catalysts could also offer better control over the reaction and easier separation of the final product.
| Synthetic Strategy | Potential Advantage | Research Focus |
| Use of Protecting Groups | High regioselectivity for 1,2-isomer | Identification of stable yet easily removable protecting groups |
| Alternative Nitrating Agents (e.g., N₂O₅) | Milder reaction conditions, reduced byproducts | Optimization of reaction parameters for glycerol nitration |
| Heterogeneous Catalysis | Enhanced control and easier product separation | Development of selective and reusable catalysts |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for optimizing production processes. Advanced spectroscopic techniques that allow for in-situ monitoring of the reaction mixture in real-time are becoming increasingly important. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on the concentration of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.com
In-situ monitoring can help in identifying transient and labile intermediate species that would otherwise be difficult to detect with traditional offline analysis. spectroscopyonline.com This information is vital for elucidating the reaction pathway and for developing more accurate kinetic models. For the synthesis of this compound, these techniques could be used to precisely control the addition of nitrating agents and to determine the optimal reaction time, thereby maximizing the yield of the desired isomer and minimizing the formation of impurities.
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| FTIR Spectroscopy | Functional group analysis, concentration of species | Real-time tracking of hydroxyl and nitrate ester groups |
| Raman Spectroscopy | Molecular vibrations, structural information | Monitoring isomeric purity and reaction progress |
| NMR Spectroscopy | Detailed structural elucidation, quantification | In-situ determination of 1,2- vs. 1,3-dinitroglycerin ratio |
Integration of Machine Learning in Predictive Modeling of Reactivity and Stability
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of energetic materials. acs.org For this compound, ML algorithms can be trained on existing experimental and computational data to develop predictive models for its reactivity and stability under various conditions. nih.govdlpress.org These models can accelerate the discovery of new synthetic routes by predicting reaction outcomes and identifying optimal reaction parameters without the need for extensive and time-consuming experimentation. nih.gov
Furthermore, ML can be employed to predict the sensitivity of this compound to various stimuli, such as impact and friction, based on its molecular structure and properties. This predictive capability is invaluable for assessing the safety of new formulations and for designing less sensitive energetic materials. As more data on the properties and performance of this compound and related compounds become available, the accuracy and predictive power of these ML models will continue to improve.
| Machine Learning Application | Potential Impact | Data Requirements |
| Predictive Synthesis | Accelerated discovery of optimal reaction conditions | Large datasets of reaction parameters and outcomes |
| Reactivity Modeling | Enhanced understanding of decomposition mechanisms | Experimental and computational data on reaction kinetics |
| Stability and Sensitivity Prediction | Improved safety assessment and design of safer materials | Data on molecular structure and sensitivity to stimuli |
Green Chemistry Approaches in Dinitroglycerin Synthesis and Degradation
The principles of green chemistry are increasingly being applied to the synthesis and lifecycle management of energetic materials to minimize their environmental impact. ijpsjournal.comrsc.org For this compound, future research will likely focus on developing more environmentally benign synthetic methods that reduce or eliminate the use of hazardous reagents and solvents. mdpi.com
This includes the exploration of solvent-free reaction conditions and the use of biocatalysts, such as enzymes, which can offer high selectivity under mild conditions. ijpsjournal.com Additionally, research into the biodegradation pathways of this compound is crucial for developing effective bioremediation strategies for contaminated sites. Understanding how microorganisms metabolize this compound can lead to the development of enzymatic or microbial systems for its safe and efficient degradation.
| Green Chemistry Approach | Environmental Benefit | Research Area |
| Solvent-Free Synthesis | Reduced waste and elimination of toxic solvents | Development of solid-state or melt-phase reaction protocols |
| Biocatalysis | Use of renewable catalysts, mild reaction conditions | Identification and engineering of enzymes for selective nitration |
| Biodegradation Studies | Development of effective bioremediation strategies | Elucidation of microbial metabolic pathways for this compound |
Exploration of New Theoretical Frameworks for Energetic Materials
Advancements in computational chemistry and theoretical physics are providing new frameworks for understanding the behavior of energetic materials at the molecular level. ias.ac.indtic.milcambridge.org For this compound, these theoretical approaches can be used to model its electronic structure, predict its thermochemical properties, and simulate its decomposition pathways. dtic.mil
Density functional theory (DFT) and molecular dynamics (MD) simulations are powerful tools for investigating the relationship between the molecular structure of this compound and its energetic performance and sensitivity. ias.ac.innih.gov These theoretical studies can provide insights that are difficult to obtain through experiments alone and can guide the rational design of new energetic materials with tailored properties. The development of more accurate and efficient computational methods will continue to be a key driver of innovation in this field. cambridge.orgacs.org
| Theoretical Framework | Application to this compound | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and thermochemical properties | Accurate prediction of heat of formation and detonation parameters |
| Molecular Dynamics (MD) Simulations | Simulation of decomposition mechanisms and sensitivity | Understanding of initiation mechanisms and design of less sensitive materials |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions for biodegradation | Design of efficient biocatalytic degradation pathways |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1,2-dinitroglycerin in environmental or biological matrices?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for biological samples (e.g., human plasma) due to its sensitivity in distinguishing this compound from isomers like 1,3-dinitroglycerin . For environmental explosives analysis, portable gas chromatography–mass spectrometry (GC-MS) with headspace sampling is optimal, as direct-deposition methods may fail to detect volatile derivatives . Validate methods using certified reference standards to account for fragmentation patterns (e.g., m/z 46, 76, 64 in ion-trap libraries) .
Q. How does hydrolysis influence the stability of nitroglycerin formulations, and what are the primary degradation products?
- Methodology : Monitor degradation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Hydrolysis of nitroglycerin in pharmaceutical matrices (e.g., tablets) produces 1,2- and 1,3-dinitroglycerin in roughly equal amounts under accelerated aging conditions. Stabilizers like povidone may exacerbate hydrolysis; thus, quantify degradation using validated stability-indicating assays .
Q. What are the pharmacokinetic considerations for studying this compound metabolites in vivo?
- Methodology : Account for plasma protein binding (60% for this compound vs. 30% for 1,3-dinitroglycerin) and a mean elimination half-life of ~40 minutes. Use LC-MS/MS to differentiate metabolites and avoid interference from nitroglycerin’s rapid hepatic metabolism. Consider red blood cell and vascular wall metabolism in experimental designs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity of this compound metabolites?
- Methodology : Address discrepancies (e.g., conflicting reports on metabolite activity) by standardizing in vitro bioassays (e.g., vasodilation models) with purified metabolites. Control for isomer-specific protein binding and enzymatic conversion rates, particularly ALDH1B1 polymorphisms, which may alter metabolic pathways . Cross-validate findings using isotopic labeling and enzyme inhibition studies.
Q. What experimental approaches optimize decomposition of this compound in industrial wastewater?
- Methodology : Apply sodium sulfide (2.7 lb/1000 gallons) at pH 10.0 with a 30-minute contact time for effective decomposition. Compare with lime hydrolysis, which achieves similar efficacy but requires pH monitoring. Use GC-MS to confirm degradation products and assess residual toxicity via biological oxygen demand (BOD) assays .
Q. How do genetic polymorphisms in metabolic enzymes influence this compound formation from nitroglycerin?
- Methodology : Investigate ALDH1B1 isoforms (e.g., catalytically inactive ALDH1B1*2) using recombinant enzyme assays. Quantify metabolite ratios (1,2- vs. 1,3-dinitroglycerin) via LC-MS/MS in cell lines expressing variant enzymes. Correlate findings with pharmacokinetic data from polymorphic populations .
Methodological Notes
- Data Validation : Always cross-reference fragmentation patterns (e.g., m/z 46 for nitro groups) in mass spectrometry to avoid misidentification .
- Environmental Sampling : Prioritize headspace GC-MS for explosives residues to capture volatile derivatives missed by direct-deposition methods .
- Pharmacokinetic Modeling : Incorporate protein-binding differences between isomers to refine compartmental models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
